

A Comparative Crystallographic Guide to Dihydropyran Dicarboxylic Acid Derivatives and Their Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid*

Cat. No.: B1346128

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of dihydropyran dicarboxylic acid derivatives and structurally related heterocyclic compounds. Due to the limited availability of public crystallographic data for **Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid**, this guide focuses on a closely related series of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters and compares them with analogous dihydropyridine dicarboxylates. This comparative approach offers valuable insights into the structural landscape of these important heterocyclic scaffolds.

Data Presentation: Crystallographic Parameters

The following tables summarize the key crystallographic data for selected 4-aryl-4H-pyran-3,5-dicarboxylic acid esters and, for comparative purposes, a dihydropyridine analog.

Table 1: Crystallographic Data for 4-Aryl-4H-pyran-3,5-dicarboxylic Acid Esters

Com pou nd	For mul a	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z	R- fact or	Ref.	
Dieth yl 2,6- dime thyl- 4-(3- nitro phen yl)-4- H- pyra n- 3,5- dicar boxyl ate		C ₁₉ H ₂₁ NO ₇	Mon oclini c	P2 ₁ / c	15.1 32(3)	7.62 5(2)	17.5 84(4)	113. 83(3)	1858 .0(7)	4	0.05 2	[1]
Dieth yl 2,6- dime thyl- 4-(4- nitro phen yl)-4- H- pyra n- 3,5- dicar boxyl ate		C ₁₉ H ₂₁ NO ₇	Mon oclini c	P2 ₁ / n	12.0 16(2)	8.81 9(2)	18.2 39(4)	98.2 4(3)	1912 .1(7)	4	0.04 8	[1]

Table 2: Crystallographic Data for a Dihydropyridine Dicarboxylate Analog

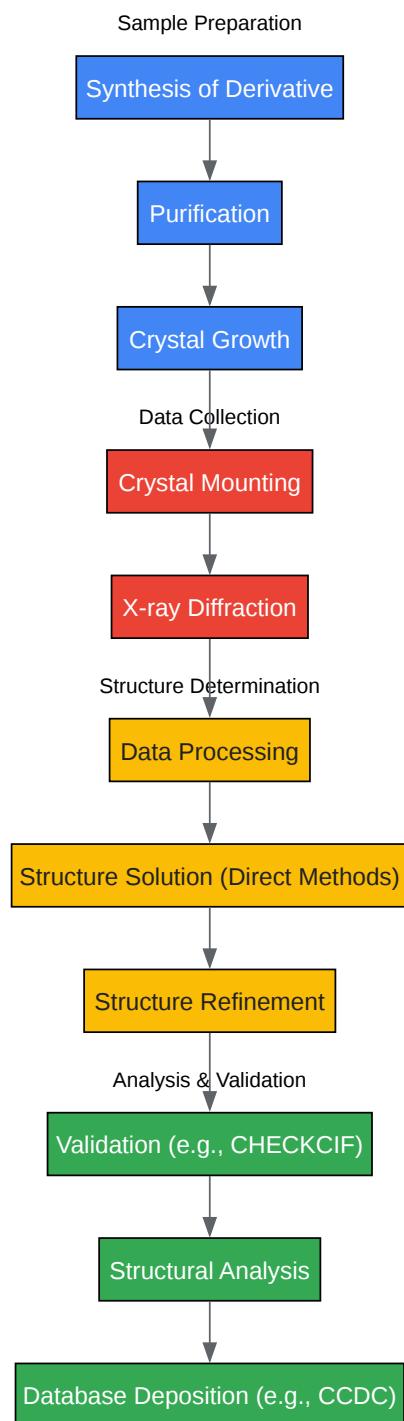
Com pou nd	For mul a	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z	R- fact or	Ref.
Dieth yl 2,6- dime thyl- 4- phen yl- 1,4- dihy drop yridi ne- 3,5- dicar boxyl ate	C ₁₉ H ₂₃ NO ₄	Mon oclini c	P2 ₁ / c	9.75 0(1)	7.38 5(1)	24.3 26(2)	92.5 7(1)	1749 .9(3)	4	0.04 5	[2]

Experimental Protocols

The methodologies described herein are based on standard practices for single-crystal X-ray diffraction analysis of organic compounds.

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents include ethanol, methanol, ethyl acetate, and hexane. The process is carried out at room temperature in a dust-free environment to promote the formation of well-ordered crystals.

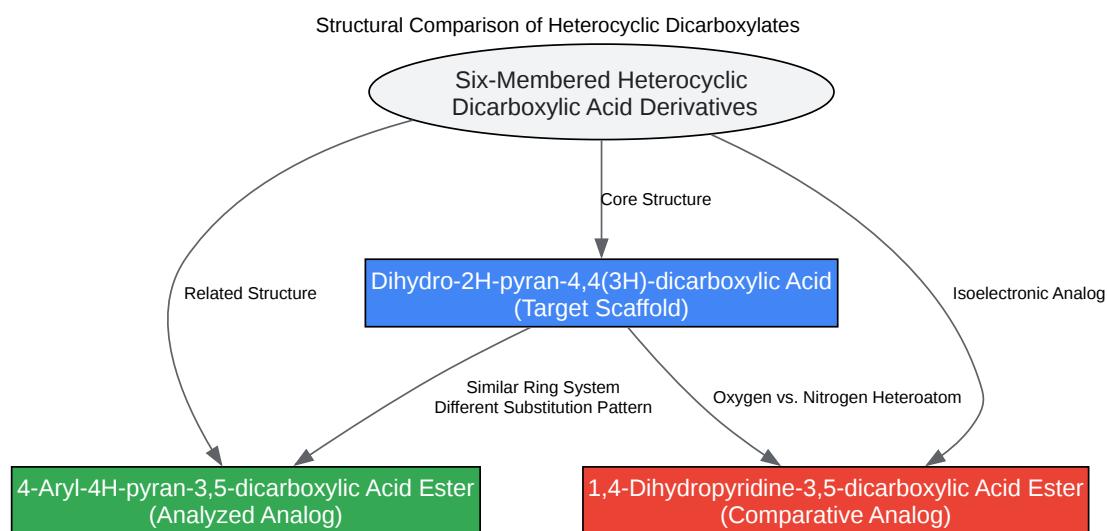
2. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is performed at a controlled temperature, often 100 K or room temperature, using monochromatic X-ray radiation (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$). The diffraction data are collected as a series of frames by rotating the crystal in the X-ray beam.


3. Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structural model is validated using software tools like CHECKCIF.

Visualization of Experimental and Logical Relationships

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.


Experimental Workflow for X-ray Crystallography

[Click to download full resolution via product page](#)

Caption: A flowchart outlining the key stages of single-crystal X-ray crystallography.

Logical Comparison of Heterocyclic Scaffolds

The diagram below presents a logical comparison between the core structures of dihydropyran and dihydropyridine dicarboxylic acid derivatives.

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the structural relationships between the target and analyzed compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Crystallographic Guide to Dihydropyran Dicarboxylic Acid Derivatives and Their Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346128#x-ray-crystallography-of-dihydro-2h-pyran-4-4-3h-dicarboxylic-acid-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com